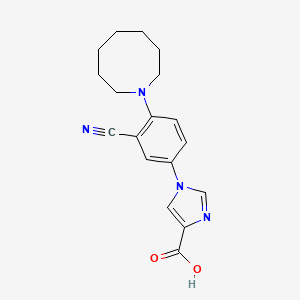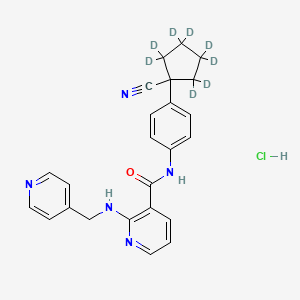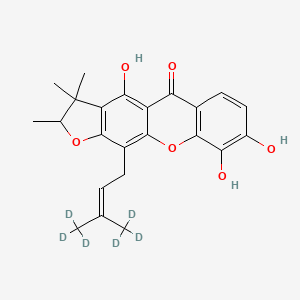
Gerontoxanthone C-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gerontoxanthone C-d6 is a deuterated derivative of Gerontoxanthone C, a naturally occurring xanthone. Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties . This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of xanthones due to its stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gerontoxanthone C-d6 typically involves the incorporation of deuterium atoms into the xanthone structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the xanthone molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Gerontoxanthone C-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or hydrocarbons .
Applications De Recherche Scientifique
Gerontoxanthone C-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of xanthones.
Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant effects.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents due to its stable isotope labeling, which aids in pharmacokinetic and metabolic studies
Mécanisme D'action
The mechanism of action of Gerontoxanthone C-d6 involves its interaction with various molecular targets and pathways. Xanthones, including this compound, have been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, apoptosis, and autophagy . These interactions contribute to their anticancer and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Mangostin: Another xanthone with potent anticancer and anti-inflammatory properties.
γ-Mangostin: Known for its cytotoxic activity against cancer cells.
Garcinone E: Exhibits significant anticancer activity.
Mangostanaxanthone IV: Investigated for its potential therapeutic applications.
Uniqueness
Gerontoxanthone C-d6 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. This stable isotope labeling allows researchers to track the compound’s behavior in biological systems more accurately compared to non-labeled analogs .
Propriétés
Formule moléculaire |
C23H24O6 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
4,8,9-trihydroxy-2,3,3-trimethyl-11-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]-2H-furo[3,2-b]xanthen-5-one |
InChI |
InChI=1S/C23H24O6/c1-10(2)6-7-13-20-15(19(27)16-21(13)28-11(3)23(16,4)5)17(25)12-8-9-14(24)18(26)22(12)29-20/h6,8-9,11,24,26-27H,7H2,1-5H3/i1D3,2D3 |
Clé InChI |
MPGIKBDCZHZTJM-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=CCC1=C2C(=C(C3=C1OC(C3(C)C)C)O)C(=O)C4=C(O2)C(=C(C=C4)O)O)C([2H])([2H])[2H] |
SMILES canonique |
CC1C(C2=C(O1)C(=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)CC=C(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





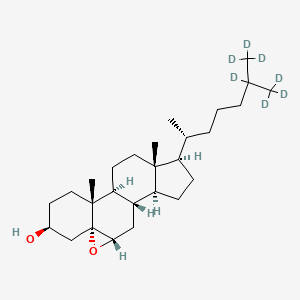
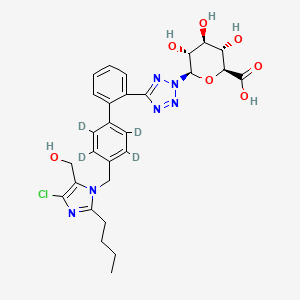
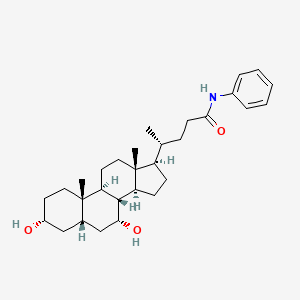
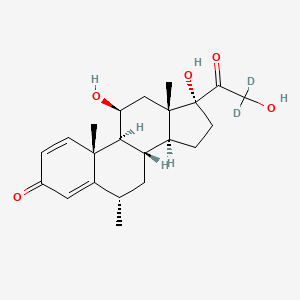


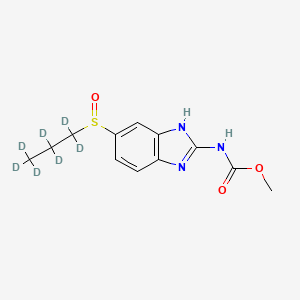
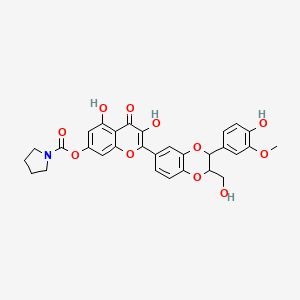
![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
